molecular formula C14H17NO5 B3295841 3-Carboxymethoxy-pyrrolidine-1-carboxylic acid benzyl ester CAS No. 889953-08-6

3-Carboxymethoxy-pyrrolidine-1-carboxylic acid benzyl ester

Cat. No.: B3295841
CAS No.: 889953-08-6
M. Wt: 279.29 g/mol
InChI Key: WMNUGIYBHVKFTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Carboxymethoxy-pyrrolidine-1-carboxylic acid benzyl ester is a versatile small molecule scaffold used in various research and industrial applications. It is known for its unique chemical structure, which includes a pyrrolidine ring, a carboxymethoxy group, and a benzyl ester moiety. This compound is often utilized in the synthesis of more complex molecules and serves as a building block in pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Carboxymethoxy-pyrrolidine-1-carboxylic acid benzyl ester typically involves the reaction of pyrrolidine with carboxymethoxy and benzyl ester groups under controlled conditions. One common method includes the esterification of pyrrolidine-1-carboxylic acid with benzyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Carboxymethoxy-pyrrolidine-1-carboxylic acid benzyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrrolidine derivatives .

Scientific Research Applications

3-Carboxymethoxy-pyrrolidine-1-carboxylic acid benzyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Carboxymethoxy-pyrrolidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include signal transduction and metabolic processes, which are crucial for its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Carboxymethoxy-pyrrolidine-1-carboxylic acid methyl ester
  • 3-Carboxymethoxy-pyrrolidine-1-carboxylic acid ethyl ester
  • 3-Carboxymethoxy-pyrrolidine-1-carboxylic acid propyl ester

Uniqueness

3-Carboxymethoxy-pyrrolidine-1-carboxylic acid benzyl ester stands out due to its benzyl ester group, which imparts unique chemical properties and reactivity. This makes it particularly useful in the synthesis of complex molecules and in pharmaceutical research .

Properties

IUPAC Name

2-(1-phenylmethoxycarbonylpyrrolidin-3-yl)oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c16-13(17)10-19-12-6-7-15(8-12)14(18)20-9-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMNUGIYBHVKFTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OCC(=O)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30662852
Record name ({1-[(Benzyloxy)carbonyl]pyrrolidin-3-yl}oxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889953-08-6
Record name ({1-[(Benzyloxy)carbonyl]pyrrolidin-3-yl}oxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Carboxymethoxy-pyrrolidine-1-carboxylic acid benzyl ester
Reactant of Route 2
Reactant of Route 2
3-Carboxymethoxy-pyrrolidine-1-carboxylic acid benzyl ester
Reactant of Route 3
Reactant of Route 3
3-Carboxymethoxy-pyrrolidine-1-carboxylic acid benzyl ester
Reactant of Route 4
Reactant of Route 4
3-Carboxymethoxy-pyrrolidine-1-carboxylic acid benzyl ester
Reactant of Route 5
Reactant of Route 5
3-Carboxymethoxy-pyrrolidine-1-carboxylic acid benzyl ester
Reactant of Route 6
Reactant of Route 6
3-Carboxymethoxy-pyrrolidine-1-carboxylic acid benzyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.